molecular formula C22H23NO6 B2947112 propyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-4-oxo-4H-chromen-3-yl}oxy)benzoate CAS No. 847366-06-7

propyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-4-oxo-4H-chromen-3-yl}oxy)benzoate

Cat. No.: B2947112
CAS No.: 847366-06-7
M. Wt: 397.427
InChI Key: XZCFSVULVVMKIJ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

propyl 4-[8-[(dimethylamino)methyl]-7-hydroxy-4-oxochromen-3-yl]oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO6/c1-4-11-27-22(26)14-5-7-15(8-6-14)29-19-13-28-21-16(20(19)25)9-10-18(24)17(21)12-23(2)3/h5-10,13,24H,4,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZCFSVULVVMKIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3CN(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Propyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-4-oxo-4H-chromen-3-yl}oxy)benzoate, also known as EVT-3084186, is a synthetic compound characterized by its complex structure, which includes a propyl ester group, a chromenone moiety, and a dimethylamino group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C23H25NO6, with a molecular weight of 411.454 g/mol. The following table summarizes its key chemical properties:

PropertyValue
Molecular FormulaC23H25NO6
Molecular Weight411.454 g/mol
IUPAC NamePropyl 4-[8-[(dimethylamino)methyl]-7-hydroxy-4-oxo-4H-chromen-3-yl]oxybenzoate
CAS Number844835-96-7

Antioxidant Activity

Research indicates that compounds with chromenone structures exhibit significant antioxidant properties. A study by Sharma et al. (2021) demonstrated that derivatives of chromenone could scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. The presence of hydroxyl groups in the structure enhances these antioxidant activities.

Anti-inflammatory Properties

This compound has shown promise in modulating inflammatory pathways. In vitro studies have indicated that this compound can inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Anticancer Activity

Several studies have explored the anticancer effects of similar compounds. For instance, compounds with chromenone derivatives have been reported to induce apoptosis in cancer cells and inhibit tumor growth in animal models. The specific mechanisms may involve the modulation of signaling pathways related to cell proliferation and survival.

Enzyme Inhibition Studies

The compound's structural components suggest potential applications in inhibiting specific enzymes involved in disease processes. For example, studies have shown that similar chromenone derivatives can inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory responses.

Study on Antioxidant Activity

In a comparative study conducted by Sharma et al., propyl 4-{8-[dimethylamino)methyl]-7-hydroxy-4-oxo}-4H-chromen-3-yloxy)benzoate exhibited an IC50 value indicating effective free radical scavenging activity compared to standard antioxidants like ascorbic acid.

Anti-inflammatory Mechanism Investigation

A recent investigation into the anti-inflammatory mechanisms revealed that propyl 4-{8-[dimethylamino)methyl]-7-hydroxy-4-oxo}-4H-chromen-3-yloxy)benzoate significantly reduced the expression of COX enzymes in stimulated macrophages, leading to decreased prostaglandin E2 production.

Anticancer Efficacy

In vivo studies using xenograft models demonstrated that treatment with propyl 4-{8-[dimethylamino)methyl]-7-hydroxy-4-oxo}-4H-chromen-3-yloxy)benzoate led to significant tumor size reduction compared to control groups, supporting its potential as an anticancer agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Chromen-4-one Family

Chromen-4-one derivatives are widely studied for their bioactive properties. Below is a comparison with key analogues:

Compound Key Substituents Molecular Formula CAS/RN Key Differences
Target Compound 7-hydroxy, 8-(dimethylamino)methyl, 3-O-propyl benzoate C₂₂H₂₃NO₆ 847366-06-7 Unique combination of dimethylamino and ester groups.
5,8-Dihydroxy-3-(4-hydroxybenzyl)-7-methoxy-4-chromanone 8-acetate 5,8-dihydroxy, 7-methoxy, 3-(4-hydroxybenzyl), 8-acetate C₁₉H₁₈O₈ 99877-75-5 Lacks dimethylamino group; includes methoxy and acetylated hydroxy groups .
Tolyfluanid 1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-(4-methylphenyl)methanesulfonamide C₁₀H₁₁Cl₂FN₂O₂S₂ Not specified Sulfonamide backbone instead of chromenone; dimethylamino linked to sulfonyl group .
Key Observations :
  • Dimethylamino Substitution: The target compound’s 8-[(dimethylamino)methyl] group is rare among chromenones, distinguishing it from analogues like 5,8-dihydroxy-3-(4-hydroxybenzyl)-7-methoxy-4-chromanone 8-acetate, which lacks nitrogen-containing substituents .
  • Ester vs. Sulfonamide Functionality : Unlike tolyfluanid , a fungicide with a sulfonamide structure, the target compound’s propyl benzoate ester may confer distinct pharmacokinetic properties, such as enhanced lipophilicity .

Functional Group Impact on Properties

  • Dimethylamino vs. Sulfonyl Groups: The dimethylamino moiety in the target compound could impart basicity, contrasting with the electronegative sulfonyl group in tolyfluanid, which is critical for antifungal activity .

Research Findings and Methodological Context

While direct pharmacological data for the target compound are absent, structural elucidation techniques (e.g., X-ray crystallography) using programs like SHELXL and SHELXT are critical for analyzing such complex molecules . For example:

  • SHELXL enables precise refinement of molecular parameters, which is essential for confirming the stereochemistry of the dimethylamino and ester groups .
  • SHELXT’s automated space-group determination aids in resolving crystal structures of chromenone derivatives, facilitating comparative studies .

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